Potency Comparison: SIRT5 inhibitor 5 (IC50 0.21 µM) vs. Early Lead SIRT5 inhibitor 4 (IC50 26.4 µM)
SIRT5 inhibitor 5 (compound 47) is a potent SIRT5 inhibitor with an IC50 of 0.21 µM [1]. In contrast, SIRT5 inhibitor 4 (compound 11), an earlier-generation inhibitor, exhibits a substantially weaker IC50 of 26.4 µM [2]. This represents a >125-fold improvement in potency, a critical advancement for studies requiring robust target engagement at lower, potentially less cytotoxic concentrations.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.21 µM |
| Comparator Or Baseline | SIRT5 inhibitor 4: 26.4 µM |
| Quantified Difference | ~125-fold greater potency |
| Conditions | In vitro biochemical assay using recombinant SIRT5 |
Why This Matters
The >100-fold increase in potency reduces the required compound concentration for effective SIRT5 inhibition, minimizing potential off-target effects associated with higher doses and enabling more precise pharmacological modulation.
- [1] Yao J, Yin Y, Han H, Chen S, Zheng Y, Liang B, Wu M, Shu K, Debnath B, Lombard DB, Wang Q, Cheng K, Neamati N, Liu Y. Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors. Eur J Med Chem. 2022 Dec 16;247:115024. View Source
- [2] Chemsrc. SIRT5 inhibitor 4. CAS 708992-34-1. View Source
